2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one
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Overview
Description
2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a quinazolinone core with a furan and phenyl group attached, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one typically involves the reaction of 2-aminobenzamide with furan-2-carboxylic acid and benzaldehyde under acidic or basic conditions . The reaction proceeds through a series of condensation and cyclization steps to form the quinazolinone core. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups . The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, dihydroquinazolinone derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Similar structure but lacks the furan ring.
3-Phenylquinazolin-4-one: Similar structure but lacks the furan ring.
2-Furan-2-ylquinazolin-4-one: Similar structure but lacks the phenyl group.
Uniqueness
2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one is unique due to the presence of both furan and phenyl groups, which contribute to its distinct chemical properties and biological activities . The combination of these groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
62820-49-9 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C18H12N2O2/c21-18-14-9-4-5-10-15(14)19-17(16-11-6-12-22-16)20(18)13-7-2-1-3-8-13/h1-12H |
InChI Key |
NOCGCKFBUJIDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origin of Product |
United States |
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